molecular formula C13H16N2O6 B1582757 Asp-tyr CAS No. 22840-03-5

Asp-tyr

Cat. No. B1582757
CAS RN: 22840-03-5
M. Wt: 296.28 g/mol
InChI Key: NALWOULWGHTVDA-UWVGGRQHSA-N
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Description

Asp-Tyr is a dipeptide composed of the amino acids aspartic acid (Asp) and tyrosine (Tyr). It is a synthetic peptide that is often used in research and has various applications .


Synthesis Analysis

The synthesis of Asp-Tyr involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Each addition involves two steps: deprotection and coupling .


Molecular Structure Analysis

The molecular formula of Asp-Tyr is C13H16N2O6, with an average mass of 296.276 Da and a monoisotopic mass of 296.100830 Da .


Chemical Reactions Analysis

Asp-Tyr can undergo various chemical reactions. For instance, it can be involved in the reduction of α-keto amides to generate chiral α-hydroxy amides, a challenging task in biocatalysis . Additionally, it can undergo tyrosine hyperoxidation, enabling selective peptide cleavage .


Physical And Chemical Properties Analysis

Asp-Tyr is a lyophilized powder with a high purity level (≥95% as determined by HPLC). It is typically stored at a temperature of -20°C .

Scientific Research Applications

Cellular Oxidative Stress Protection

The dipeptide Asp-Tyr has been studied for its protective effects against cellular oxidative stress. Research indicates that Asp-Tyr can directly scavenge free radicals, reducing reactive oxygen species (ROS) levels and maintaining normal levels of cellular antioxidant enzymes . This application is crucial in the study of diseases where oxidative stress plays a role, such as neurodegenerative disorders and cancer.

Antioxidant Mechanism Analysis

Asp-Tyr’s role in antioxidant mechanisms has been explored through quantum chemistry analysis. The peptide’s ability to influence the distribution of the highest occupied molecular orbital energy and its active sites contributes to its antioxidant activity . Understanding these mechanisms can lead to the development of new antioxidant therapies.

Protein and Peptide Modification

Tyrosine residues, such as those found in Asp-Tyr, are essential for various biochemical processes. They play a significant role in protein-protein and protein-ligand interactions. The modification of tyrosine residues has become an important field of research, with applications in chemical, biological, medical, and material sciences . Asp-Tyr can be used to study selective modification at tyrosine sites, which is relevant for drug optimization and targeted drug delivery.

Enzymatic Activity and Interaction Studies

The phenol functionality in tyrosine allows it to contribute to hydrophobic interactions and hydrogen bonding. Asp-Tyr can be used to investigate the function of tyrosine in proteins and bioactive peptides, particularly in the active sites of enzymes . This has implications for understanding enzyme mechanisms and designing enzyme inhibitors.

Antibacterial Applications

Peptides containing Asp-Tyr have shown potential antibacterial properties. The mechanism by which Asp-Tyr exerts its antibacterial effect can be a field of study, contributing to the development of new antibacterial agents .

Antioxidant Peptide Design

Asp-Tyr can be included in the design of new antioxidant peptides. By studying its structure and activity, researchers can create peptides with enhanced antioxidant properties, which can be used in therapeutic applications to combat oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Asp-Tyr can vary depending on its application. For instance, in antibacterial applications, the N-terminal of Asp-Tyr first binds to the phospholipid head group, while its C-terminal amino acid residue binds the hydrophobic tail, thereby creating a gap in the membrane when the phospholipids are clustered by hydrogen bonding .

Safety and Hazards

In case of eye contact with Asp-Tyr, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and to seek medical attention .

Future Directions

The future directions of Asp-Tyr research could involve further exploration of its antibacterial mechanism and potential preservation applications . Additionally, it could be used to improve plant tolerance to oxidative stress by directly interfering with glucose metabolism .

properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALWOULWGHTVDA-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177389
Record name Aspartyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asp-tyr

CAS RN

22840-03-5
Record name L-α-Aspartyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22840-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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